Coumarin 498

Übersicht

Beschreibung

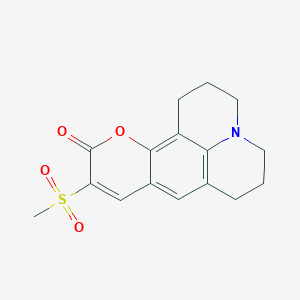

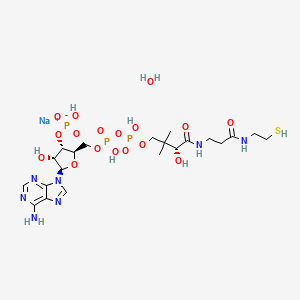

benzopyrano[6,7,8-ij]quinolizin-11-one, is a fluorescent dye belonging to the coumarin family. This compound is characterized by its unique structure, which includes a benzopyran ring fused with a quinolizinone moiety. Coumarin 498 is widely used in various scientific fields due to its excellent photophysical properties, including high fluorescence quantum yield and photostability .

Wirkmechanismus

Target of Action

Coumarin 498, like other coumarin derivatives, is primarily targeted towards the development of novel anticancer drugs .

Mode of Action

Coumarin derivatives are known for their anticancer properties . They interact with their targets, leading to changes that can inhibit cancer progression

Biochemical Pathways

Coumarin derivatives are known to originate from the phenylpropanoid pathway . They play essential roles in defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and probably hormonal regulation

Pharmacokinetics

Coumarins are known to be rapidly absorbed and distributed throughout the body with high concentrations detected in the liver and kidneys . These properties impact the bioavailability of the compound, influencing its therapeutic effectiveness.

Result of Action

Coumarin derivatives are known for their potential to treat various ailments, including cancer, metabolic, and degenerative disorders

Action Environment

Coumarins as fluorophores play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection . These properties suggest that environmental factors such as pH could potentially influence the action of this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin 498 typically involves the Pechmann condensation reaction, which is a classical method for the preparation of coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. The reaction conditions often include the use of sulfuric acid or aluminum chloride as catalysts, and the reaction is carried out at elevated temperatures to facilitate the formation of the coumarin ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base catalyst. This method is advantageous due to its mild reaction conditions and high yields. Additionally, the use of microwave-assisted synthesis has been explored to further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Coumarin 498 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of dihydrocoumarins.

Substitution: this compound can undergo substitution reactions, particularly at the C-3 and C-4 positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrocoumarins.

Substitution: Halogenated, nitrated, and sulfonated coumarin derivatives.

Wissenschaftliche Forschungsanwendungen

Coumarin 498 has a wide range of applications in scientific research:

Biology: Employed in the labeling of biomolecules for imaging and detection purposes.

Industry: Utilized in the development of fluorescent dyes for textiles, inks, and coatings.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Coumarin 1: Another fluorescent dye with similar photophysical properties but different structural features.

Coumarin 6: Known for its high fluorescence quantum yield and used in similar applications as Coumarin 498.

Coumarin 7: Exhibits strong fluorescence and is used in various analytical techniques

Uniqueness of this compound

This compound stands out due to its superior photostability and high fluorescence quantum yield, making it particularly suitable for long-term imaging and detection applications. Its unique structure also allows for versatile chemical modifications, enhancing its applicability in various scientific fields .

Eigenschaften

IUPAC Name |

5-methylsulfonyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-22(19,20)13-9-11-8-10-4-2-6-17-7-3-5-12(14(10)17)15(11)21-16(13)18/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJWIXMOCGJKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key optoelectronic properties of Coumarin 498 and how do these relate to its structure?

A1: this compound is known for its applications in dye lasers [, ]. Research has shown a positive correlation between the contribution of the para-quinoidal resonance state within the molecule and its UV-Vis peak absorption wavelength []. This means that structural modifications influencing this resonance state will directly impact the wavelength at which this compound absorbs and emits light, a crucial factor for its use in lasers. Additionally, studies revealed that electron-donating substituents at the 7-position and electron-withdrawing substituents at the 3- or 4-position cause a redshift in both the UV-Vis peak absorption and lasing wavelengths []. Furthermore, the closer these substituents align with the direction of intramolecular charge transfer (ICT), the greater the spectral shifts and molar extinction coefficients [].

Q2: How does the molecular structure of this compound influence its effectiveness in dye lasers?

A2: The performance of this compound in dye lasers is directly linked to its molecular structure and the resulting photophysical properties [, , ]. For example, a zig-zag optical cavity configuration significantly improved the performance of a this compound dye laser by mitigating the negative effects of thermal lensing and acoustic disturbances []. This design exploited the photophysical properties of this compound, leading to impressive laser outputs and high photon conversion efficiency []. Understanding the relationship between the structure, optoelectronic properties, and laser performance allows for the development of more efficient dye lasers based on this compound and its derivatives.

Q3: What methods are used to characterize and study the photophysical properties of this compound?

A3: Researchers use various methods to analyze this compound. X-ray crystallography provides detailed structural information, which is crucial for understanding the relationship between its structure and optoelectronic properties []. UV-Vis spectroscopy is used to measure its absorption and emission spectra, providing insights into its behavior in response to light []. Quantum-chemical calculations are employed to predict and explain the influence of structural modifications on its optoelectronic properties, allowing for the design of new Coumarin-based dyes with tailored characteristics []. Additionally, techniques like McClure’s method help determine its triplet extinction coefficient, a crucial parameter for laser applications [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-3-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434479.png)

![N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434484.png)

![9-Methyl-1,2,3,4,7,8,9,10-octahydropyrazino[1,2-b]indazole](/img/structure/B1434485.png)

![Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434486.png)

![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol](/img/structure/B1434487.png)

![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride](/img/structure/B1434489.png)

![4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B1434491.png)

![2-(4-oxofuro[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B1434494.png)

![(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434498.png)